7-Bromo-8-chloroquinazolin-4(3H)-one
Description
The Quinazolinone Core as a Privileged Heterocyclic Scaffold in Chemical Research
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized in medicinal chemistry as a "privileged structure". nih.govresearchgate.net This designation stems from its ability to serve as a versatile core for the design of molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov The structural diversity and synthetic accessibility of quinazolinone derivatives have made them a subject of extensive research. ijpsjournal.comnih.gov
Quinazolinones are integral components of over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov Their inherent stability and the relative ease of their synthesis have further fueled continuous interest from the scientific community. nih.govorganic-chemistry.orgfrontiersin.orgmarquette.edu The lipophilic nature of the quinazolinone nucleus can facilitate passage across the blood-brain barrier, making these compounds suitable candidates for targeting central nervous system disorders. nih.gov
The therapeutic potential of the quinazolinone framework is remarkably broad, with derivatives exhibiting activities such as anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govmdpi.comnih.govnih.govresearchgate.net Several FDA-approved drugs, including the anticancer agents Gefitinib and Erlotinib, are built upon the quinazolinone scaffold, underscoring its clinical significance. ijpsjournal.commdpi.com The versatility of the quinazolinone system allows for chemical modifications at various positions (notably positions 2, 3, 6, and 8), which can significantly alter the physicochemical properties and biological activity of the resulting compounds. nih.govijpsjournal.comresearchgate.net This adaptability enables medicinal chemists to perform detailed structure-activity relationship (SAR) studies to optimize therapeutic efficacy and pharmacokinetic profiles. ijpsjournal.com
Significance of Halogenation in Modulating Quinazolinone Reactivity and Activity Profiles
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazolinone scaffold is a critical strategy for modulating the compound's chemical reactivity and biological activity. acs.orgnih.gov Halogenation can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. nih.gov
In terms of chemical reactivity, halogenated quinazolinones are valuable synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond (C-X) provides a reactive handle for forming new carbon-carbon (Csp²–Csp², Csp²–Csp) or carbon-heteroatom bonds. nih.govmdpi.com The reactivity of these bonds in such coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization when multiple different halogens are present on the quinazoline (B50416) ring. nih.govmdpi.com However, the reactivity can also be influenced by the position of the halogen on the ring; for instance, a chlorine atom at the C-4 position is highly activated due to the α-nitrogen effect. nih.gov This strategic placement of halogens enables the synthesis of complex, polysubstituted quinazolinone derivatives that would be otherwise difficult to access. nih.gov
From a biological perspective, halogenation can lead to enhanced activity. For example, studies on 4(3H)-quinazolinone antibacterials showed that the introduction of halogens on the aromatic ring was tolerated and, in some cases, led to improved minimum inhibitory concentrations (MIC) against bacterial strains. acs.org Similarly, research into 3-aryl-4(3H)-quinazolinones has demonstrated that halogen substitution plays a role in their biological function. nih.gov The type and position of the halogen can impact the melting point and crystal packing of these compounds, which is influenced by the potential for halogen bonding (I > Br > Cl > F). dntb.gov.ua
Current Research Landscape and Knowledge Gaps Pertaining to 7-Bromo-8-chloroquinazolin-4(3H)-one
The specific compound, this compound, belongs to the class of dihalogenated quinazolinones. While the broader family of halogenated quinazolinones is well-studied, dedicated research focusing exclusively on this particular substitution pattern appears to be limited. The primary information available for this compound is its basic chemical data. bldpharm.com
Table 1: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2003557-05-7 | bldpharm.com |
| Molecular Formula | C₈H₄BrClN₂O | bldpharm.com |
| Molecular Weight | 259.49 g/mol | bldpharm.com |
| SMILES Code | O=C1C2=CC=C(C(Cl)=C2N=CN1)Br | bldpharm.com |
Research on structurally similar compounds provides some context. For instance, methods for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone have been patented, highlighting its role as a key intermediate for certain pharmaceutical products. google.com The synthesis often involves the reaction of a corresponding dihalogenated benzoic acid with a source of formamidine (B1211174). google.com Another related compound, 6-Bromo-8-chloroquinazolin-4(3H)-one, is noted for its potential biological activities and its utility as a scaffold in medicinal chemistry for developing therapeutic agents. evitachem.com Synthesis of this analogue can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid. evitachem.com
The primary knowledge gap concerning this compound is the lack of published data on its specific synthesis, characterization, and biological evaluation. While synthetic routes can be inferred from related compounds, dedicated studies are needed to establish optimal reaction conditions and yields. Furthermore, its pharmacological profile remains unexplored. There is no available information on its potential as an anticancer, antimicrobial, or anti-inflammatory agent, which are common activities for this class of compounds. The unique electronic environment created by the adjacent bromo and chloro substituents at positions 7 and 8 could lead to novel reactivity and biological properties that differ from other dihalogenated isomers, but this has yet to be investigated.
Research Objectives and Scope for Halogenated Quinazolinone Investigations
Based on the current research landscape and identified knowledge gaps, future investigations into this compound and related halogenated quinazolinones should be guided by the following objectives:
Development of Efficient Synthetic Protocols: The primary objective is to establish and optimize a reliable synthetic route for this compound. This would involve exploring various starting materials and cyclization conditions to achieve high purity and yield, making the compound accessible for further study. organic-chemistry.orgnih.gov
Comprehensive Physicochemical and Structural Characterization: A thorough characterization of the synthesized compound is essential. This includes confirmation of its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction to understand its solid-state architecture and intermolecular interactions. dntb.gov.uagsconlinepress.com
Exploration of Chemical Reactivity: The scope of research should include investigating the reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions. This would assess the compound's utility as a building block for creating a library of more complex, polysubstituted quinazolinone derivatives for biological screening. nih.gov
Systematic Biological Screening: A crucial objective is to conduct a broad biological evaluation of this compound. The screening should encompass a range of assays to test for potential anticancer, antimicrobial, anti-inflammatory, and other relevant pharmacological activities commonly associated with the quinazolinone scaffold. nih.govekb.eg
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of derivatives, particularly through functionalization at the N-3 position and selective substitution of the halogen atoms, SAR studies can be performed. This will help to elucidate the impact of the 7-bromo and 8-chloro substitution pattern on biological activity and guide the design of more potent and selective therapeutic agents. nih.govekb.eg
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
7-bromo-8-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
InChI Key |
PJDZPWHABMCESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 7 Bromo 8 Chloroquinazolin 4 3h One and Analogous Halogenated Quinazolinones
Classical and Modern Approaches to Quinazolinone Synthesis
The synthesis of the quinazolinone scaffold is a well-established field, featuring a variety of methods from historic name reactions to modern catalytic systems. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Condensation-Based Methodologies (e.g., Niementowski Synthesis, Anthranilic Acid Derivatives)
Condensation reactions represent the most traditional and widely employed route to quinazolin-4(3H)-ones. The Niementowski quinazoline (B50416) synthesis, first reported in 1895, involves the thermal condensation of anthranilic acids with amides to form the quinazolinone ring. nih.govwikipedia.orgchemeurope.com This method is foundational for forming the 4-oxo-3,4-dihydroquinazoline structure, though it often requires high temperatures and can be lengthy. nih.gov
Modern adaptations have sought to improve upon these classic conditions. For instance, microwave irradiation has been used to accelerate the reaction, often in solvent-free or "neat" conditions, leading to improved yields and significantly shorter reaction times compared to conventional heating. researchgate.net
A versatile and common strategy involves the acylation of anthranilic acid, followed by cyclization. nih.gov This two-step process typically begins with the acylation of anthranilic acid with an appropriate acyl chloride to form an N-acylanthranilic acid intermediate. Subsequent dehydration, often using a reagent like acetic anhydride (B1165640), induces ring closure to a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine or ammonia (B1221849) source to yield the final 3-substituted or N-H quinazolinone. nih.govtandfonline.com This modular approach allows for diversity in the final product by varying the amine component.
The table below summarizes representative condensation-based approaches.
| Starting Materials | Reagents/Conditions | Product Type | Citation |
| Anthranilic Acid, Amide | Thermal (High Temp) | 4(3H)-Quinazolinone | nih.govwikipedia.org |
| Anthranilic Acid, Formamide | 130-135 °C | Quinazolin-4-one | generis-publishing.com |
| Anthranilic Acid, Chloro Acyl Chloride | 1) Acylation 2) Acetic Anhydride 3) Amine/Hydrazine | Fused Quinazolinones | nih.gov |
| Substituted Anthranilic Acid, Amine, Carboxylic Acid | Microwave Irradiation (Neat) | 2,3-disubstituted-4(3H)-quinazolinones | researchgate.net |
Oxidative Cyclization Techniques (e.g., o-Aminobenzamides with Aldehydes)
Oxidative cyclization methods provide an alternative pathway that constructs the quinazolinone ring through the formation of new carbon-nitrogen and carbon-carbon bonds under oxidative conditions. A prevalent method is the cyclization of 2-aminobenzamides with aldehydes. nih.govresearchgate.netmdpi.com This reaction typically proceeds through the initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized to the aromatic quinazolinone. researchgate.net
A variety of oxidants and catalytic systems have been developed to facilitate this transformation, with a focus on greener and more efficient protocols. These include:
Metal-Free Electrochemical Synthesis : An electro-oxidative tandem cyclization using potassium persulfate (K₂S₂O₈) as an inexpensive oxidant has been developed. This method operates at room temperature without the need for a transition metal catalyst or a base. nih.govrsc.org
Bioinspired Catalysis : A cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been employed for the aerobic oxidative cyclization of 2-aminobenzamides and aldehydes, using air or oxygen as the ultimate oxidant in aqueous media. researchgate.net
Sustainable H₂O₂-Mediated Synthesis : Hydrogen peroxide has been used as a green oxidant for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, with dimethyl sulfoxide (B87167) (DMSO) serving as a one-carbon source. acs.org
These modern oxidative methods often feature high efficiency, excellent functional group tolerance, and milder reaction conditions compared to classical condensation approaches. nih.govrsc.org
Multi-Step Linear Synthesis from Substituted Precursors
For complex targets like 7-Bromo-8-chloroquinazolin-4(3H)-one, a multi-step linear synthesis starting from pre-functionalized precursors is often the most practical approach. This strategy ensures the correct placement of substituents that might be difficult to install regioselectively on the pre-formed quinazolinone ring.
Another multi-step sequence involves building the quinazoline ring from a substituted anthranilic acid through a series of reactions including acylation, bromination, hydrolysis, ring formation, and substitution. nih.gov This linear approach provides precise control over the final substitution pattern of the heterocyclic product.
Regioselective Halogenation and Halogen Retention Strategies in Quinazolinone Synthesis
The placement of halogen atoms on the quinazolinone core is critical and requires carefully designed strategies. These can involve either introducing the halogens at an early stage on a precursor molecule or by direct, controlled halogenation of the quinazolinone scaffold itself.
Halogen Introduction on Precursor Molecules
Introducing halogens onto the starting materials before the cyclization to form the quinazolinone ring is a robust strategy for ensuring regiochemical control. By using a pre-halogenated precursor, the complexities of controlling selectivity in the final C-H functionalization step are avoided.
The synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid is a prime example of this strategy. google.com The positions of the bromo and chloro substituents are fixed in the starting benzoic acid, and these positions are retained throughout the cyclization process with formamidine (B1211174) acetate. google.com Similarly, other syntheses start from substituted anthranilic acid and introduce additional halogens, such as bromine, via electrophilic aromatic substitution before the ring-closing step. nih.gov
The table below details examples of precursor halogenation strategies.
| Halogenated Precursor | Reaction | Product | Citation |
| 2,4-Dibromo-5-chlorobenzoic acid | Reaction with formamidine acetate | 7-Bromo-6-chloro-4(3H)-quinazolinone | google.com |
| Anthranilic Acid | Acylation, then bromination, then cyclization | 6-Bromo-4-alkylthioquinazoline | nih.gov |
Controlled Halogenation on the Quinazolinone Scaffold
Direct halogenation of the quinazolinone ring offers a more convergent synthetic route but presents the challenge of controlling regioselectivity. Modern catalytic methods have made significant strides in addressing this challenge.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-selective halogenation of quinazolinone scaffolds. rsc.orgrsc.org This method employs a directing group on the quinazolinone nitrogen, which coordinates to the palladium catalyst and directs the halogenation to the adjacent C-H bond (the C8 position). Using N-halosuccinimides (NXS, where X = Cl, Br, or I) as the halogen source, this transformation shows high chemo- and regioselectivity for a broad range of quinazolinone substrates. rsc.orgrsc.org
Another approach involves electrophilic substitution, such as the chlorosulfonation of 6-bromoquinazoline-2,4(1H,3H)-dione. In this reaction, treatment with chlorosulfonic acid leads to substitution at the C8 position, demonstrating that the electronic properties of the existing substituent can direct the position of further functionalization. researchgate.net
| Quinazolinone Substrate | Reagents/Conditions | Halogenated Product | Citation |
| N-substituted Quinazolinone | Pd(OAc)₂, N-halosuccinimide (NXS), p-TsOH·H₂O | 8-Halogenated Quinazolinone | rsc.orgrsc.org |
| 6-Bromoquinazoline-2,4(1H,3H)-dione | Chlorosulfonic Acid, 130-140°C | 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org For dihalogenated substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in palladium-catalyzed reactions) allows for regioselective functionalization. acs.org
These reactions are instrumental in introducing new carbon-based substituents onto the quinazolinone core.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds due to the stability and low toxicity of the boron reagents. youtube.comdovepress.com For dihalogenated quinazolinones, regioselective Suzuki-Miyaura reactions can be achieved by carefully controlling the reaction conditions. For instance, in a related system, the more reactive halogen can be selectively coupled, leaving the other for subsequent transformations. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be highly efficient for the arylation of bromo-substituted pyrazolopyrimidinones, a related heterocyclic system. youtube.combohrium.com
The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable handles for further chemical modifications, such as click chemistry. This reaction typically involves a palladium catalyst, a copper co-catalyst, and a base. nih.govwikipedia.org Copper-free Sonogashira couplings have also been developed to prevent the formation of undesired alkyne homocoupling byproducts. wikipedia.org The regioselectivity in dihalogenated systems is again a key consideration, with the more reactive C-Br bond being the primary site of reaction under controlled conditions. wikipedia.org
Other important C-C bond-forming reactions include the Negishi (organozinc), Heck (alkene), Kumada (Grignard), and Stille (organotin) couplings, all of which have been applied to halogenated heterocycles to introduce a wide variety of carbon substituents. acs.org The choice of reaction depends on the desired substituent and the functional group tolerance of the substrate.
| Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K2CO3, EtOH/H2O, MW, 135 °C, 40 min | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 91 | youtube.com |
| Suzuki-Miyaura | 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3, DME, MW, 100 °C, 10 min | 4-Phenyl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 85 | nih.gov |
| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4, CuI | Et3N, rt | Bis(4-bromophenyl)acetylene | - | wikipedia.org |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of amine substituents onto the quinazolinone scaffold. nih.govrsc.org This reaction is particularly important for the synthesis of biologically active compounds, as the amino group can significantly influence the pharmacological properties of the molecule. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov In the case of dihalogenated substrates like this compound, selective amination at the more reactive C-Br position can be achieved by careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent. nih.gov
| Halogenated Substrate | Amine | Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-2-chloroquinoline | Morpholine | Pd2(dba)3, BINAP | NaOtBu, Toluene, 80 °C | 2-Chloro-6-morpholinoquinoline | 85 | nih.gov |
The choice of catalyst and ligand is critical in controlling the reactivity and selectivity of cross-coupling reactions on halogenated quinazolinones.
Palladium catalysts are the most widely used for cross-coupling reactions due to their high efficiency and broad functional group tolerance. acs.org The reactivity of the palladium catalyst can be fine-tuned by the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. sigmaaldrich.com
Copper catalysts are often used as co-catalysts in reactions like the Sonogashira coupling. nih.gov They can also be used as the primary catalyst in certain C-N and C-O bond-forming reactions, often under milder conditions than palladium-catalyzed systems. Copper-catalyzed C-H functionalization is also an emerging area. acs.orgnih.gov
Rhodium catalysts are particularly useful for C-H activation and functionalization reactions, including amination and amidation. acs.orgnih.govthieme-connect.com These catalysts can enable the direct introduction of functional groups without the need for pre-halogenation of the substrate.
Novel Synthetic Routes via C-H Activation and Directed Functionalization
C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds, as it avoids the need for pre-functionalized starting materials. tandfonline.com
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chim.ittandfonline.com In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles. For quinazolinone scaffolds, the amide functionality can act as a directing group, facilitating metallation at the C-5 position. However, in the case of this compound, the presence of the chloro substituent at the 8-position would likely influence the regioselectivity of the metallation.
Transition metal-catalyzed C-H amination and amidation reactions provide a direct route to the formation of C-N bonds. tandfonline.comtandfonline.com Rhodium and copper catalysts are commonly employed for these transformations. nih.govnih.govthieme-connect.com For quinazolinone scaffolds, these reactions can be used to introduce amino or amido groups at specific positions on the heterocyclic ring, depending on the directing groups present and the catalyst system used. This strategy is particularly attractive for the late-stage functionalization of complex molecules.
One-Pot and Multicomponent Reaction Methodologies for Quinazolinone Derivatives
One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches in modern organic synthesis. nih.govaurigeneservices.com These strategies allow for the construction of complex molecules like quinazolinones from simple precursors in a single operation, avoiding the need for isolation of intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. frontiersin.org
Three-component reactions are a powerful subset of MCRs for rapidly assembling the quinazolinone core. nih.gov These reactions typically involve combining three distinct starting materials that react in a cascade sequence to form the final heterocyclic product. aurigeneservices.com A common strategy involves the condensation of an anthranilic acid derivative, an amine, and a third component that provides the C2 carbon of the quinazolinone ring.
Several variations of this approach have been developed:
Isatoic Anhydride, Aldehydes, and Urea (B33335)/Amines: One method involves the reaction of isatoic anhydride, various aromatic aldehydes, and urea or primary amines. researchgate.net For instance, benzyl (B1604629) halides can be oxidized in situ to aldehydes, which then participate in a three-component reaction with isatoic anhydride and primary amines to yield 4(3H)-quinazolinones. organic-chemistry.org
2-Aminobenzamides, Aryl Halides, and Isocyanides: A palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient route to quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org
β-Ketoesters and o-Aminobenzamides: A metal-free approach utilizes the cyclocondensation of β-ketoesters with o-aminobenzamides, catalyzed by phosphorous acid, which proceeds via a selective C-C bond cleavage to furnish 2-substituted quinazolinones in high yields. organic-chemistry.org
These methods offer significant advantages in terms of operational simplicity and the ability to generate a diverse library of substituted quinazolinones.
Table 1: Examples of Three-Component Reactions for Quinazolinone Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Isatoic Anhydride | Aromatic Aldehyde | Urea | SBA-Pr-SO3H, Solvent-free | |
| 2-Aminobenzamide | Aryl Halide | tert-Butyl Isocyanide | Palladium Catalyst | organic-chemistry.org |
| Anthranilic Acid | Acetic Anhydride | Primary Amine | Ultrasonic Irradiation | nih.gov |
| o-Aminobenzamide | β-Ketoester | - | Phosphorous Acid | organic-chemistry.org |
A novel and highly efficient strategy for synthesizing quinazolin-4(3H)-ones employs a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a ring cleavage reaction. mdpi.comnih.gov This oxidant-free methodology involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes under mild conditions. mdpi.comresearchgate.net
The proposed mechanism begins with the CuAAC reaction between the terminal alkyne and the sulfonyl azide, which generates an N-sulfonylketenimine intermediate. mdpi.comnih.gov This highly reactive intermediate then undergoes two sequential nucleophilic additions. The first addition is from the amino group of the 2-aminobenzamide, followed by an intramolecular cyclization and a second nucleophilic attack. The process culminates in the elimination of the sulfonyl group through aromatization, yielding the final phenolic quinazolin-4(3H)-one product. mdpi.comresearchgate.net This method has been successfully applied to the large-scale synthesis of the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one. mdpi.comnih.gov
Table 2: Synthesis of Phenolic Quinazolin-4(3H)-ones via CuAAC/Ring Cleavage
| 2-Aminobenzamide Derivative | Terminal Alkyne | Sulfonyl Azide | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzamide | (3-Ethynylphenyl)methanol | TsN₃ | 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 89% | mdpi.com |
| 2-Amino-5-methoxybenzamide | (3-Ethynylphenyl)methanol | TsN₃ | 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one | 76% | mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Quinazolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated heterocyclic systems, including quinazolines. chim.it The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. chemistrysteps.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.com
In the context of halogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), the pyrimidine (B1678525) portion of the fused ring system is inherently electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. mdpi.com Theoretical and experimental studies have shown a distinct regioselectivity for these reactions. mdpi.comresearchgate.net The carbon atom at the C4 position is generally more electrophilic and thus more prone to nucleophilic attack than the C2 position. mdpi.comresearchgate.net This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, which leads to a lower activation energy for the formation of the transition state at this position. mdpi.comresearchgate.net
This pronounced regioselectivity allows for the sequential and controlled introduction of different nucleophiles. For example, reacting 2,4-dichloroquinazoline with a primary or secondary amine typically results in the selective substitution of the C4-chlorine, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com The remaining chlorine at the C2 position can then be substituted in a subsequent SNAr reaction, providing access to 2,4-disubstituted quinazolines. This strategy is a cornerstone in the synthesis of a vast number of biologically active molecules. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 8 Chloroquinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, it is possible to map out atomic connectivity and confirm the specific isomeric arrangement (regiochemistry) of substituents on the quinazolinone core.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 7-Bromo-8-chloroquinazolin-4(3H)-one is expected to show distinct signals for the protons in the molecule. The aromatic region would be of particular interest, displaying two signals corresponding to the protons at the C-5 and C-6 positions. Due to their proximity, these protons would appear as doublets from mutual splitting (ortho-coupling). The proton on the N-3 position typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected in the aromatic and carbonyl regions. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the halogen substituents. The carbonyl carbon (C-4) is characteristically found at the most downfield position.
Interactive Data Table: Predicted ¹H NMR Data for this compound
Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | d (doublet) | 8.0 - 9.0 |
| H-6 | 7.4 - 7.7 | d (doublet) | 8.0 - 9.0 |
| N³-H | 11.0 - 12.5 | br s (broad singlet) | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.0 - 148.0 |
| C-4 | 160.0 - 163.0 |
| C-4a | 120.0 - 123.0 |
| C-5 | 127.0 - 130.0 |
| C-6 | 125.0 - 128.0 |
| C-7 | 118.0 - 121.0 |
| C-8 | 128.0 - 131.0 |
| C-8a | 148.0 - 151.0 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the precise connectivity of the atoms. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a critical cross-peak would be observed between the signals for H-5 and H-6, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of the protonated carbons, C-5 and C-6, by correlating their proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:
The N-H proton showing a correlation to the carbonyl carbon (C-4) and the bridgehead carbon C-8a, confirming the lactam structure.
The H-5 proton showing correlations to C-4, C-7, and C-8a.
The H-6 proton showing correlations to C-8 and C-4a. These correlations are vital for confirming the regiochemical placement of the bromo and chloro substituents at positions 7 and 8, respectively.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places, allowing for the calculation of the precise elemental formula of a compound. researchgate.netnih.gov For this compound (C₈H₄BrClN₂O), the exact mass can be calculated. The presence of bromine (⁷⁹Br/⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in an approximate 3:1 ratio) creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of their presence. A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules. nih.govyoutube.comnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, without causing significant fragmentation. nih.gov When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass measurements of these parent ions. acs.org For this compound, the primary ion observed in positive-ion mode ESI would be the protonated molecule. The study of fragmentation pathways can be achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to provide structural information. soton.ac.uk
Interactive Data Table: Expected Ions in ESI-MS for this compound
| Ion | Description | Theoretical m/z (using ⁷⁹Br, ³⁵Cl) |
| [M+H]⁺ | Protonated Molecule | 258.9328 |
| [M+Na]⁺ | Sodium Adduct | 280.9147 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Vibrational and electronic spectroscopies provide valuable information about the functional groups present and the conjugated electronic system of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the amide carbonyl (C=O) stretching vibration is expected. The N-H stretching vibration will appear as a distinct band, while various peaks in the fingerprint region will correspond to aromatic C=C stretching, C-H bending, and the C-Br and C-Cl stretching vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the quinazolinone core acts as a chromophore, absorbing UV light. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system and a weaker absorption at a longer wavelength due to the n → π* transition of the non-bonding electrons on the carbonyl oxygen and nitrogen atoms. nih.gov The positions of these absorption maxima (λ_max) are characteristic of the quinazolinone electronic structure.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3300 - 3100 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Amide C=O | Stretch | 1690 - 1650 | Strong |
| Aromatic C=C | Stretch | 1610 - 1450 | Medium-Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
| C-Br | Stretch | 650 - 550 | Strong |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derivatives
Research conducted on a series of pyrazolo-quinazoline derivatives, including compounds with halogen substitutions, provides a useful framework for understanding the thermal stability of such molecules. In one such study, the thermal decomposition of several derivatives was investigated using TGA, revealing that the degradation of these compounds typically occurs in a single step. scispace.com The initial decomposition temperature, a key indicator of thermal stability, was found to be influenced by the nature and position of the substituents on the quinazolinone core. scispace.com
For instance, a derivative bearing a bromo group at the para position of a phenyl ring attached to the quinazoline (B50416) structure (designated as KC-4 in the study) was found to be the most thermally stable among the tested compounds. scispace.com This suggests that the presence of a bromine atom can enhance the thermal stability of the quinazolinone framework. The study also highlighted that while substitutions did not drastically alter the initial degradation temperature, the range of decomposition and the percentage of weight loss varied considerably among the different derivatives. scispace.com
Below is a data table summarizing the thermogravimetric analysis findings for a representative bromo-substituted pyrazolo-quinazoline derivative (KC-4) from the aforementioned study, which serves as an illustrative example of the thermal behavior of halogenated quinazolinones. scispace.com
| Compound | Initial Decomposition Temp. (°C) | Decomposition Range (°C) | % Weight Loss |
| Bromo-substituted pyrazolo-quinazoline (KC-4) | 305 | 305-490 | 63.8 |
Computational and Theoretical Investigations of 7 Bromo 8 Chloroquinazolin 4 3h One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinazolinone derivatives, DFT calculations typically provide insights into their reactivity, stability, and potential biological activity. However, no specific DFT studies have been published for 7-Bromo-8-chloroquinazolin-4(3H)-one.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - LUMO coefficients)
Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO can indicate the molecule's stability. For related quinazoline (B50416) structures, studies have shown that the distribution of electron density in these orbitals and the specific coefficients on each atom are key to predicting their behavior in chemical reactions. For instance, in nucleophilic aromatic substitution reactions on similar chloro-substituted quinazolines, the LUMO coefficients are often examined to identify the most electrophilic sites, which are most susceptible to attack. No such analysis has been documented for this compound.
Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways
Computational studies are frequently employed to elucidate the mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies for transition states. This information is invaluable for optimizing synthetic routes. For the synthesis of various quinazolinone cores, theoretical studies have helped to understand the thermodynamics and kinetics of cyclization and substitution steps. At present, there are no published computational studies detailing the reaction mechanisms or transition state analyses for the synthesis of this compound.
Regioselectivity Prediction in Nucleophilic Attack and Derivatization Reactions
The prediction of regioselectivity is a significant application of computational chemistry, particularly for molecules with multiple reactive sites. In the case of this compound, which possesses bromine and chlorine substituents, as well as several positions on the heterocyclic ring, predicting the outcome of nucleophilic substitution or other derivatization reactions is non-trivial. DFT calculations, by mapping the electrostatic potential and analyzing FMOs, can predict the most likely site for a nucleophile to attack. Studies on 2,4-dichloroquinazolines have successfully used DFT to explain the observed regioselectivity where nucleophilic attack preferentially occurs at the C4 position. However, no predictive models or computational analyses of regioselectivity have been reported for this compound.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment over time.
Analysis of Non-Covalent Interactions (e.g., π-π Stacking, C-H···π, Halogen Bonds)
Non-covalent interactions are fundamental to supramolecular chemistry and are critical in understanding how molecules recognize and bind to biological targets. The aromatic rings of the quinazolinone core are capable of engaging in π-π stacking and C-H···π interactions. Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding, a directional interaction that can influence crystal packing and ligand-receptor binding. While MD simulations have been used to study these interactions in similar heterocyclic systems, no such studies have been performed for this compound.
Adsorption Property Modeling
The modeling of adsorption properties is relevant for applications such as materials science (e.g., development of corrosion inhibitors) or in understanding how a molecule might interact with a surface. Computational methods can predict the binding energy and orientation of a molecule on a given surface. Research on other nitrogen-containing heterocyclic compounds has demonstrated their potential as corrosion inhibitors, with their effectiveness being linked to their ability to adsorb onto metal surfaces. There is currently no available research modeling the adsorption properties of this compound.
In Silico Screening and Molecular Docking for Ligand-Target Interactions
In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. This process is fundamental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
Binding Site Characterization and Binding Mode Prediction
Should research be conducted, the initial step would involve identifying a relevant biological target for this compound. Based on the activities of structurally similar compounds, potential targets could include kinases, polymerases, or other enzymes implicated in disease pathways.
Once a target is selected, its three-dimensional structure, usually obtained from protein data banks, is used for docking studies. The binding site, or pocket, where the ligand is predicted to bind, would be characterized based on its amino acid composition, size, shape, and electrostatic potential.
Molecular docking simulations would then be performed to predict the most likely binding pose or "mode" of this compound within this binding site. These simulations generate multiple possible conformations and orientations of the ligand and score them based on a predefined scoring function. The highest-scoring poses would suggest the most stable binding modes, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the stability of the ligand-target complex.
Interaction Energy Calculations and Affinity Prediction
Following the prediction of the binding mode, more rigorous computational methods would be employed to calculate the interaction energy between this compound and its target. These calculations provide a more accurate estimation of the binding affinity than the initial docking scores.
Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to compute the binding free energy. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. The resulting binding energy values would be crucial for ranking the potential efficacy of the compound and comparing it with other potential inhibitors.
Without specific research data, it is not possible to present a data table of interaction energies or binding affinities for this compound.
Structure Activity Relationship Sar Studies on Halogenated Quinazolinone Derivatives
Influence of Halogen Position (7-Bromo, 8-Chloro) on Substituent Effects and Reactivity
The presence and position of halogen atoms on the carbocyclic ring of the quinazolinone nucleus profoundly impact the molecule's electronic properties and reactivity. Halogenation at the 7-position, in particular, offers a versatile anchor for synthetic modifications. The carbon-bromine bond (Csp²–Br) at position 7 is a key site for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. The general stability of the quinazolinone ring system, which is resistant to mild oxidation, reduction, and hydrolysis, makes it an attractive scaffold for such chemical transformations.
While specific comparative studies on the 7-bromo-8-chloro substitution pattern are limited, research on related dihalogenated quinazolinones provides insight. For instance, the synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone has been achieved through the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone. This highlights the utility of halogenated benzoxazinones as precursors to correspondingly substituted quinazolinones.
Computational methods like Density Functional Theory (DFT) are crucial for analyzing the electronic structure, molecular orbitals, and charge distribution, which dictate the chemical behavior and reactivity of such molecules. For example, DFT analysis has been used to understand the stability and binding affinity of various 6-bromo quinazoline (B50416) derivatives. nih.gov Such studies could elucidate how the combined electron-withdrawing effects of the 7-bromo and 8-chloro substituents modulate the electron density across the quinazolinone ring, influencing its reactivity towards nucleophilic or electrophilic attack at other positions.
Impact of Substitutions at the Quinazolinone Nucleus (Positions 2, 3, and 4)
Substitution at the N-3 position of the quinazolinone core is a critical strategy for developing potent biological agents. nih.gov A preeminent example is Halofuginone, a halogenated derivative of febrifugine, which features a 7-bromo-6-chloro-quinazolin-4(3H)-one core. nih.gov Halofuginone is a racemic compound synthesized as part of a search for less toxic analogues of febrifugine. nih.gov Its structure is specifically 7-Bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone. gsconlinepress.com This N-3 substitution is pivotal to its biological activity, which includes anticancer, anti-inflammatory, and antifibrotic properties. nih.gov The development of Halofuginone, which has progressed to clinical trials for cancer and fibrotic diseases, underscores the significance of N-3 derivatization. nih.govclinicaltrials.gov
Research into other N-3 substituted quinazolinones has shown that incorporating different heterocyclic moieties can enhance pharmacological activity. juniperpublishers.com For example, a series of 3-[5-substituted 1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones demonstrated notable anticonvulsant activities. gsconlinepress.com
| Compound Name | Core Structure | N-3 Substituent | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Halofuginone | 7-Bromo-6-chloro-quinazolin-4(3H)-one | 3-[(2S,3R)-3-hydroxy-2-piperidinyl]-2-oxopropyl | Anticancer, Antifibrotic, Antiprotozoal (Coccidiostat) | gsconlinepress.comnih.gov |
| Compound 19 | 2,3-diaryl-3H-quinazolin-4-one | Aryl group with halogen or methoxy (B1213986) substituents | Anti-inflammatory, Non-ulcerogenic | juniperpublishers.com |
| Generic Quinazolinone-Thiadiazole Hybrids | 2-styryl-quinazoline-4(3H)-one | 5-substituted 1,3,4-thiadiazole-2-yl | Anticonvulsant | gsconlinepress.com |
The C-2 position of the quinazolinone scaffold is another key site for modification to influence biological activity. gsconlinepress.com Studies on various quinazolinone derivatives have shown that introducing substituents at C-2 can lead to compounds with potent antiproliferative and antimicrobial effects. For example, 2-thioxo-3-substituted quinazolinones and their S-methyl thioether derivatives have shown promising anticancer activity. nih.gov
In a study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, substitutions on the thiol group at the C-2 position significantly affected anticancer activity. nih.gov The findings indicated that an aliphatic linker attached to the SH group resulted in the most potent compound against MCF-7 and SW480 cancer cell lines. nih.gov Evaluation of various S-benzyl substitutions revealed that the placement of electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) on the phenyl ring of the benzyl (B1604629) moiety modulated the cytotoxic potency. nih.gov Specifically, a methyl group at the para position of the phenyl ring increased potency more than when it was at the meta position. nih.gov
| Compound ID | C-2 Substituent (-S-R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | Reference |
|---|---|---|---|---|
| 8a | Ethyl | 15.85 ± 3.32 | 17.85 ± 0.92 | nih.gov |
| 8d | 3-Methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 | nih.gov |
| 8e | 4-Methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 | nih.gov |
A general synthetic route to access these compounds involves the conversion of a 4-chloroquinazoline (B184009) intermediate. For example, 4,7-dichloroquinoline (B193633) can be converted to 4-azido-7-chloroquinoline, which is a versatile precursor for creating 1,2,3-triazole hybrids via click chemistry. mdpi.com Similarly, a 4-chloroquinazoline can react with various amines via nucleophilic aromatic substitution to yield a diverse library of 4-aminoquinazoline derivatives. nih.gov
Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown that the nature of the linker and substituents on the benzimidazole (B57391) moiety lead to strong cytotoxic activity against various cancer cell lines. mdpi.com These findings suggest that converting the 7-bromo-8-chloroquinazolin-4(3H)-one to its 4-chloroquinazoline intermediate and subsequently to various 4-amino derivatives could be a promising strategy for developing novel anticancer agents. nih.govmdpi.com
Correlation of Structural Features with Molecular Interaction Profiles
Understanding how the structural features of these derivatives correlate with their molecular interactions is key to rational drug design. Molecular docking and other computational tools are widely used to predict the binding orientation of quinazoline derivatives to their protein targets. nih.gov
The molecular mechanism of Halofuginone, a derivative of a 7-bromo-6-chloro-quinazolinone, has been specifically elucidated. It binds to the glutamyl-prolyl-tRNA synthetase (EPRS) and inhibits its prolyl-tRNA synthetase activity. nih.gov This inhibition is competitive with proline. nih.gov This specific interaction activates the amino acid response (AAR) pathway, which underlies the compound's broad bioactivities against cancer, fibrosis, and inflammatory diseases. nih.gov The ability of the N-3 side chain to interact with the active site of EPRS is crucial for its mechanism of action.
Molecular docking studies on 6-bromo-quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can establish hydrogen bonds and other important interactions with key residues in the enzyme's active site. nih.gov The binding energy of these compounds, calculated through docking simulations, often correlates with their observed cytotoxic activity. nih.gov For instance, a derivative with a calculated binding energy of -6.7 kcal/mol was found to be the most potent in its series. nih.gov
Strategic Derivatization for Modulating Specific Biological Activities
The this compound scaffold serves as a valuable starting point for strategic derivatization to develop agents with specific biological activities. The most prominent example stemming from a closely related core is the development of Halofuginone for indications including cancer and fibrosis. gsconlinepress.comnih.gov The strategy involved modifying the N-3 position of the di-halogenated quinazolinone core with a side chain that mimics proline, leading to the inhibition of EPRS. nih.gov This demonstrates a clear strategy of targeting a specific enzyme by designing a substituent that can fit into its active site.
Other strategic approaches include:
Anticancer Agents: Introducing thio-benzyl moieties at the C-2 position and phenyl groups at the N-3 position aims to improve electronic and hydrophobic interactions with the active site of targets like EGFR. nih.gov The addition of a bromine atom at the 6-position has been shown to enhance anticancer effects. nih.gov
Antimicrobial Agents: The conjugation of quinazolinones with other heterocyclic systems like thiadiazoles or ureas has been employed to create potent antimicrobial compounds. gsconlinepress.comjuniperpublishers.com The presence of a fluoro group on a phenyl ring attached to the core structure was found to be a key moiety for arresting microbial growth. juniperpublishers.com
Kinase Inhibitors: The conversion of the 4-oxo group to a 4-anilino (4-amino) group is a well-established strategy for developing EGFR kinase inhibitors, with several approved drugs like Gefitinib and Erlotinib based on this scaffold. nih.gov
Functionalization and Derivatization of 7 Bromo 8 Chloroquinazolin 4 3h One
Introduction of Diverse Functional Groups via Chemical Transformations
The introduction of new functional groups is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's properties. For quinazolinones, this is typically achieved through reactions at the N-3 position or on the fused aromatic ring.
Alkylation and Arylation Reactions
N-alkylation and N-arylation are common strategies for derivatizing the quinazolinone scaffold. Generally, alkylation at the N-3 position is achieved using alkyl halides in the presence of a base. This reaction is a frequent preliminary step for creating more complex hybrid molecules. Arylation, often accomplished through transition-metal-catalyzed cross-coupling reactions, can introduce aryl groups at various positions, including the N-3 position or at halogenated sites on the benzene (B151609) ring.
Despite the prevalence of these reactions for the quinazolinone class, a specific search of the literature did not yield documented examples of alkylation or arylation reactions being performed on 7-Bromo-8-chloroquinazolin-4(3H)-one.
Amination and Amidation Reactions
Amination reactions can introduce amino groups onto the quinazolinone core, either at the N-3 position or by substituting a halogen on the aromatic ring. These amino-functionalized derivatives serve as crucial intermediates for further modifications, such as amidation, to produce a wide array of derivatives. For instance, 3-aminoquinazolinones can be reacted with various acyl chlorides to form N-acylated products.
A review of published research did not uncover specific protocols for the amination or amidation of this compound.
Synthesis of Hybrid Molecules and Conjugates
Molecular hybridization, the process of combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. rsc.org Quinazolinones are frequently used as a scaffold for creating such hybrids.
Quinazolinone-Isoxazoline Hybrids via Cycloaddition Reactions
The synthesis of quinazolinone-isoxazoline hybrids is well-documented and typically proceeds via a multi-step sequence. google.comresearchgate.net The first step is often the N-alkylation of the quinazolinone with an allyl or propargyl group. This is followed by a 1,3-dipolar cycloaddition reaction, where the introduced alkene or alkyne (the dipolarophile) reacts with a nitrile oxide, generated in situ, to form the isoxazoline (B3343090) or isoxazole (B147169) ring, respectively. google.comresearchgate.net
While this is a robust and versatile method for generating hybrid molecules, there are no specific examples in the reviewed literature that utilize this compound as the starting quinazolinone scaffold for these cycloaddition reactions.
Quinazolinone-Based Amides and Triazole-Containing Quinazolinones
The synthesis of quinazolinone-triazole hybrids is another popular area of research, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.gov This reaction involves the coupling of a quinazolinone bearing a terminal alkyne with an azide-containing molecule, or vice versa, to form a 1,2,3-triazole linker. evitachem.combohrium.com Alternative methods include the reaction of 3-amino-quinazolinone derivatives with reagents that build the triazole ring.
No specific studies detailing the synthesis of quinazolinone-based amides or triazole-containing conjugates directly from this compound could be located.
Molecular Interaction Studies and Mechanistic Insights into Biological Activities in Vitro and Molecular Level
Enzyme Inhibition Mechanisms
The potential of 7-Bromo-8-chloroquinazolin-4(3H)-one and its analogs to inhibit various enzymes is a key area of research. The following sections explore the mechanistic details of these inhibitory actions.
Glutamyl-Prolyl tRNA Synthetase (Gly-ProRS) Inhibition
Currently, there is no publicly available scientific literature detailing the specific inhibitory mechanism of this compound on Glutamyl-Prolyl tRNA Synthetase (Gly-ProRS). Further research and screening are required to determine if this compound exhibits any activity against this enzyme.
α-Amylase and α-Glucosidase Inhibition
Inhibition of α-amylase and α-glucosidase is a critical strategy in the management of type 2 diabetes, as it helps to control postprandial hyperglycemia. nih.gov While direct studies on this compound are not available, research on various halogenated quinazolinone derivatives provides insights into their potential inhibitory mechanisms.
Studies on other di-halogenated quinazolinone derivatives have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. For instance, a series of 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have been evaluated, showing that the presence and position of halogen atoms play a crucial role in the inhibitory potency. Molecular docking studies on these related compounds suggest that the quinazolinone core interacts with the active sites of these enzymes through hydrogen bonding and hydrophobic interactions. The halogen substituents can enhance these interactions, contributing to a more potent inhibition. It is plausible that the bromo and chloro groups at the 7 and 8 positions of this compound could similarly influence its binding affinity to these enzymes.
Table 1: Inhibitory Activity of Representative Halogenated Quinazolinone Derivatives against α-Amylase and α-Glucosidase
| Compound Derivative | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 6-bromo-8-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxide | 1.18 ± 0.06 | 1.01 ± 0.05 |
| 6-iodo-2-(4-fluorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 0.64 ± 0.01 | 9.27 ± 0.02 |
| Acarbose (Standard) | 2.92 ± 0.02 | 4.40 ± 0.05 |
Note: This table presents data for related compounds to illustrate the potential activity of halogenated quinazolinones, as direct data for this compound is not available.
MurA Inhibition
MurA, a key enzyme in the biosynthesis of the bacterial cell wall, is a validated target for antibacterial agents. nih.gov There is currently no specific research available on the inhibitory activity of this compound against the MurA enzyme. High-throughput screening and molecular modeling studies would be necessary to explore this potential interaction.
Penicillin-Binding Protein Interaction
Penicillin-binding proteins (PBPs) are crucial enzymes in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.gov Inhibition of PBPs is the mechanism of action for β-lactam antibiotics. While some non-β-lactam compounds, such as arylalkylidene rhodanines, have been shown to inhibit PBPs, there is no specific data on the interaction between this compound and these proteins. nih.gov The potential for this quinazolinone derivative to act as a PBP inhibitor remains an open area for investigation.
Receptor Binding and Modulation Studies
The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. The binding of quinazolinone derivatives to various receptors, particularly in the context of cancer therapy, has been extensively studied.
Epidermal Growth Factor Receptor (EGFR) Binding Interactions
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and quinazoline-based compounds are among the most successful classes of EGFR inhibitors. nih.govnih.gov While specific binding studies for this compound are not detailed in the available literature, extensive research on other quinazoline (B50416) derivatives provides a strong basis for understanding its potential binding interactions. ijpbs.comnih.govnih.govnih.gov
Molecular docking and structure-activity relationship (SAR) studies of various quinazoline inhibitors have revealed key interactions within the ATP-binding site of the EGFR kinase domain. nih.gov A common feature is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in many EGFR variants). nih.gov The anilino group at the 4-position of many potent inhibitors extends into a hydrophobic pocket.
Table 2: Key Amino Acid Residues in the EGFR Active Site Interacting with Quinazoline Inhibitors
| Interacting Residue | Type of Interaction |
| Met793 | Hydrogen Bond (Hinge Region) |
| Leu718 | Hydrophobic Interaction |
| Val726 | Hydrophobic Interaction |
| Ala743 | Hydrophobic Interaction |
| Lys745 | Hydrogen Bond |
| Thr790 | Gatekeeper Residue |
| Asp855 | Salt Bridge/Hydrogen Bond |
Note: This table summarizes common interactions observed for various quinazoline-based EGFR inhibitors. The specific interactions of this compound would require dedicated experimental or computational analysis.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the molecular interaction studies or mechanistic insights into the biological activities of the compound This compound for the outlined topics. Extensive searches have not yielded research findings that connect this particular chemical entity to Bromodomain and Extra-Terminal Domain (BET) protein binding, dopamine (B1211576) receptor interactions, or the specified cellular signaling pathways.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the user's strict outline and content requirements for this specific compound. The requested data concerning its effects on T helper 17 (Th17) cell development, collagen type I gene expression, quorum sensing, β-amyloid aggregation, or tau protein hyperphosphorylation does not appear to be available in the public research domain.
For an article to be generated, verifiable scientific data from published studies on the specific compound would be required.
Analysis of Molecular Recognition and Binding Dynamics (e.g., in vitro assays, protein-ligand complexes)
While direct in vitro assay data and protein-ligand complex studies for this compound are not extensively available in publicly accessible literature, the molecular interactions of the broader quinazolinone class of compounds have been the subject of significant research. These studies provide a framework for understanding the potential molecular recognition patterns and binding dynamics of this specific di-halogenated derivative. The biological activities of quinazolinone derivatives are closely tied to their substitution patterns, which dictate their interaction with various protein targets.
The quinazolinone scaffold is a common feature in molecules designed to inhibit protein kinases, which are crucial regulators of cellular processes. nih.gov By targeting the ATP-binding site of these enzymes, quinazolinone derivatives can interfere with signaling pathways that are often dysregulated in diseases like cancer. nih.gov Molecular docking studies of various quinazolinone derivatives have revealed key interactions that contribute to their inhibitory activity. For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the carbonyl group at position 4 can also participate in hydrogen bonding. The substituents on the quinazoline ring play a critical role in establishing specific contacts with the amino acid residues lining the ATP-binding pocket, thereby influencing potency and selectivity. researchgate.net
Furthermore, research into quinazolinone derivatives has identified them as inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH). nih.govacs.org Inhibition of sEH is a therapeutic strategy for managing inflammation and cardiovascular diseases. nih.govacs.org Structure-activity relationship (SAR) studies on quinazolinone-7-carboxamides have highlighted the importance of the substituents at position 7 for potent sEH inhibition. nih.govacs.org
Detailed Research Findings from Related Quinazolinone Derivatives:
To illustrate the potential for biological activity and the types of molecular interactions that this compound might engage in, the following tables summarize in vitro assay results for various substituted quinazolinone derivatives against different protein targets. It is important to note that these data are for related compounds and not for this compound itself.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Compound 6d | EGFR | 0.069 ± 0.004 | nih.gov |
| Erlotinib (Reference) | EGFR | 0.045 ± 0.003 | nih.gov |
Table 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Quinazolinone-7-Carboxamide Derivatives
| Compound | sEH IC50 (µM) | Reference |
|---|---|---|
| Compound 34 | 0.30 - 0.66 | nih.govacs.org |
| Compound 35 | 0.30 - 0.66 | nih.govacs.org |
| Compound 37 | 0.30 - 0.66 | nih.govacs.org |
| Compound 43 | 0.30 - 0.66 | nih.govacs.org |
The data presented in the tables demonstrate that substitutions on the quinazolinone core significantly influence the inhibitory potency against different enzymes. For example, compound 6d , a 3-phenyl quinazolinone derivative, shows potent EGFR inhibition, comparable to the known drug Erlotinib. nih.gov Similarly, quinazolinone-7-carboxamide derivatives, such as compounds 34 , 35 , 37 , and 43 , exhibit strong inhibition of soluble epoxide hydrolase. nih.govacs.org
Molecular docking simulations performed on active quinazolinone derivatives have provided insights into their binding modes. researchgate.net These studies often show that the quinazolinone scaffold orients itself within the enzyme's active site to form critical hydrogen bonds and hydrophobic interactions. The nature and position of substituents, such as the bromo and chloro groups in this compound, would be expected to modulate these interactions, potentially leading to a unique binding profile and biological activity. Structure-activity relationship studies on other quinazoline derivatives have indicated that substitutions at the C6 and C7 positions can significantly impact their antiproliferative activity. nih.gov
Applications in Advanced Organic Synthesis and Material Science
Utility as Versatile Intermediates for Complex Heterocyclic Scaffold Construction
The quinazolin-4(3H)-one ring system is a privileged scaffold in organic synthesis, serving as a foundational building block for more complex heterocyclic structures. google.com Its utility stems from the multiple reactive sites that allow for various chemical modifications. Generally, the N-3 position can be readily alkylated or arylated, the C-2 position can be functionalized, and the benzene (B151609) ring can undergo electrophilic or nucleophilic substitution, depending on the existing substituents.
While 7-Bromo-8-chloroquinazolin-4(3H)-one is commercially available, specific studies detailing its use as an intermediate for constructing complex heterocyclic scaffolds are not present in the reviewed literature. However, related isomers like 6-bromo-8-chloroquinazolin-4(3H)-one are noted as valuable scaffolds for drug discovery, implying that the core structure is amenable to such applications. evitachem.com The presence of two distinct halogen atoms (bromine at C7 and chlorine at C8) theoretically offers opportunities for regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to build molecular complexity, but specific examples for this isomer are undocumented.
Role in the Total Synthesis of Complex Natural Products and Drug Candidates (e.g., Halofuginone, Erlotinib)
The premise that this compound is a key intermediate in the synthesis of Halofuginone or Erlotinib is not supported by the scientific literature. The syntheses of these two prominent drug molecules rely on different quinazoline (B50416) precursors.
Halofuginone: The synthesis of Halofuginone, a quinazolinone alkaloid used as an anticoccidial agent, explicitly utilizes its isomer, 7-Bromo-6-chloroquinazolin-4(3H)-one (CAS No. 17518-98-8). researchgate.netgeno-chem.comgoogle.combldpharm.com This intermediate is crucial for building the final structure of Halofuginone. researchgate.netgoogle.com The process involves the reaction of this 7-bromo-6-chloro isomer with a chiral piperidine (B6355638) side chain to yield the target molecule. google.com
Erlotinib: The synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor, does not involve a bromo-chloro substituted quinazolinone. Instead, its synthesis typically starts from precursors like 3,4-dihydroxy benzoic acid, which are used to construct the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one core. nih.gov This core is then chlorinated at the C4 position to form 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline, which is subsequently reacted with 3-ethynylaniline (B136080) to yield Erlotinib. nih.govresearchgate.net
Therefore, this compound is not a documented precursor for either Halofuginone or Erlotinib.
Development of Polycarbo- and Polyheteroatom-Substituted Derivatives with Potential Applications
The development of poly-substituted quinazolinone derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. The introduction of various carbon-based (polycarbo) or heteroatom-containing (polyheteroatom) substituents can modulate the biological activity of the parent scaffold.
For the quinazolinone class in general, extensive research has been conducted. For instance, different substituents at the C2 and N3 positions have led to the discovery of potent kinase inhibitors and anticancer agents. nih.gov However, there is no specific research available that describes the synthesis or potential applications of polycarbo- or polyheteroatom-substituted derivatives originating specifically from This compound .
Exploration in Material Chemistry for Novel Functional Molecules
Heterocyclic compounds, including quinazolines, are sometimes explored for applications in material chemistry, such as for the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers, due to their rigid structures and tunable electronic properties.
A search of the current literature does not yield any studies where This compound has been specifically investigated for its potential in material chemistry. While the broader class of quinazolines and their derivatives may have such applications, this particular isomer has not been a subject of published research in this field.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Methodologies for Halogenated Quinazolinones
Traditional methods for the synthesis of quinazolinones can sometimes involve harsh reaction conditions and the use of hazardous reagents. The trend in modern organic synthesis is shifting towards the development of more sustainable and environmentally friendly protocols. For halogenated quinazolinones, this includes the exploration of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less toxic solvents.
Recent research has focused on one-pot syntheses and the use of novel catalysts to improve the efficiency and environmental footprint of quinazolinone synthesis. For instance, a patent for the synthesis of the related compound 7-bromo-6-chloro-4(3H)-quinazolinone utilizes a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate, highlighting a move towards more streamlined and potentially scalable processes. Future research could adapt such methods for the synthesis of 7-Bromo-8-chloroquinazolin-4(3H)-one and other halogenated analogues. The use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has also been instrumental in creating diverse libraries of substituted quinazolinones from their halogenated precursors. mdpi.com
Table 1: Comparison of Synthetic Approaches for Halogenated Quinazolinones
| Method | Description | Advantages | Potential for this compound |
| Classical Synthesis | Multi-step reactions often involving protection and deprotection steps. | Well-established and versatile. | Feasible, but may lack efficiency and sustainability. |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, and cost-effective. | Highly desirable for scalable and green production. |
| Metal-Catalyzed Cross-Coupling | Use of halogenated quinazolinones as building blocks for further diversification. | Allows for the introduction of a wide range of substituents. | The bromo and chloro groups can be selectively targeted for functionalization. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Faster reaction times and often higher yields. | A promising avenue for rapid synthesis and library generation. |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be employed to predict the biological activities of novel compounds, optimize their structures for enhanced potency and selectivity, and identify potential off-target effects.
For a compound like this compound, AI and ML algorithms could be used to:
Predict Biological Activity: By training models on large datasets of known quinazolinone derivatives and their biological activities, it may be possible to predict the potential therapeutic targets of this compound.
Optimize Structure-Activity Relationships (SAR): AI can help in understanding how the bromo and chloro substituents at positions 7 and 8 influence the compound's activity. This can guide the design of new analogues with improved properties.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds based on the this compound scaffold to identify those with the highest probability of being active against a specific target.
Advanced Mechanistic Probes for Comprehensive Elucidation of Molecular Targets and Pathways
A critical aspect of drug development is understanding the mechanism of action of a compound. Advanced mechanistic probes can provide detailed insights into the molecular targets and cellular pathways affected by a drug candidate. For this compound, future research could involve the development of chemical probes to:
Identify Protein Targets: By attaching a reactive group or a reporter tag to the quinazolinone scaffold, it may be possible to identify the specific proteins that the compound binds to within a cell.
Visualize Cellular Localization: Fluorescently labeled versions of this compound could be used to visualize its distribution within cells and organelles, providing clues about its site of action.
Elucidate Signaling Pathways: By observing the downstream effects of the compound on cellular signaling pathways, researchers can build a comprehensive picture of its mechanism of action.
Exploration of Novel Applications in Interdisciplinary Chemical Biology and Materials Science
The unique structural and electronic properties of halogenated quinazolinones suggest that their applications may extend beyond traditional medicinal chemistry.
Chemical Biology: As mentioned, tagged versions of this compound can serve as powerful tools to study biological processes. The development of such probes is an active area of research.
Materials Science: The quinazolinone core is a rigid, planar structure that can be a building block for functional materials. The presence of halogens allows for further modification through cross-coupling reactions, opening up possibilities for the development of novel organic materials with interesting photophysical or electronic properties. mdpi.com For example, some quinazoline (B50416) derivatives have been investigated for their fluorescence properties.
Compound Information
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
